Cas no 35117-58-9 ((1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine)
![(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine structure](https://ja.kuujia.com/scimg/cas/35117-58-9x500.png)
(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine 化学的及び物理的性質
名前と識別子
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- (1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
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- MDL: MFCD00192238
- インチ: 1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m1/s1
- InChIKey: VPTSZLVPZCTAHZ-BZNPZCIMSA-N
- ほほえんだ: [C@@]12([H])C[C@@]([H])(C1(C)C)[C@@H](C)[C@H](N)C2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB456440-1 g |
(1R,2R,3R,5S)-(-)-Isopinocampheylamine |
35117-58-9 | 1g |
€197.60 | 2023-07-18 | ||
abcr | AB456440-5g |
(1R,2R,3R,5S)-(-)-Isopinocampheylamine; . |
35117-58-9 | 5g |
€738.40 | 2025-02-27 | ||
abcr | AB456440-1g |
(1R,2R,3R,5S)-(-)-Isopinocampheylamine; . |
35117-58-9 | 1g |
€220.30 | 2025-02-27 | ||
abcr | AB456440-5 g |
(1R,2R,3R,5S)-(-)-Isopinocampheylamine |
35117-58-9 | 5g |
€613.10 | 2023-07-18 |
(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amineに関する追加情報
(1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine: A Comprehensive Overview
The compound with CAS No 35117-58-9, commonly referred to as (1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine, is a bicyclic amine with a unique structural configuration. This compound belongs to the class of bicyclic amines, which are known for their rigid and stable structures due to the presence of two rings fused together. The specific stereochemistry of this compound—(1S,3R,4R,5R)—plays a crucial role in its chemical properties and potential applications.
Recent studies have highlighted the significance of bicyclic amines like (1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine in various fields of chemistry and materials science. For instance, researchers have explored its role as a building block in the synthesis of complex molecules and materials with tailored properties. The compound's ability to form stable bonds and its resistance to environmental factors make it an attractive candidate for applications in drug development and advanced materials.
In terms of synthesis, (1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine can be prepared through various methods including ring-closing metathesis and other cycloaddition reactions. These methods allow for precise control over the stereochemistry of the product, ensuring that the desired enantiomer is obtained with high yield and purity. The use of catalysts such as Grubbs catalyst has been particularly effective in facilitating these reactions under mild conditions.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 207 g/mol (exact value may vary based on isotopic composition), and it has a melting point around 90°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.
One of the most promising areas of application for (1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine is in the field of drug discovery and development. Its rigid structure allows it to act as a template for designing molecules with specific pharmacological activities. For example, researchers have investigated its potential as a precursor for synthesizing bioactive compounds that target specific receptors or enzymes involved in disease pathways.
In addition to its role in drug development,(1S) ,(3R) ,(4R) ,(5R) configuration makes this compound an ideal candidate for use in asymmetric synthesis—a method that allows for the production of enantiomerically pure compounds with high efficiency.
Recent advancements in computational chemistry have also enabled researchers to model the behavior of this compound at the molecular level with unprecedented accuracy. Using techniques such as molecular dynamics simulations and quantum mechanics calculations scientists can predict how this compound will interact with other molecules under various conditions.
In conclusion,CAS No 35117-58-9 represents a versatile and valuable compound with wide-ranging applications across multiple disciplines within chemistry and beyond.
35117-58-9 ((1S,3R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-amine) 関連製品
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